3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one
Description
Properties
IUPAC Name |
3-methyl-3-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOOBSVQLUCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240846 | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-69-0 | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Scheme
The preparation of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the nucleophilic substitution (alkylation) of 1H-1,2,4-triazole by a halogenated ketone such as 1-chloro-3,3-dimethyl-2-butanone or related haloketones. The reaction proceeds in the presence of a base (usually potassium carbonate) and a suitable solvent, often acetone or alcohols.
Detailed Preparation Method from Patent MD4505C1 (Moldova)
This patent describes an efficient process for synthesizing 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with a very high yield (up to 99%).
Procedure Summary:
| Step | Description |
|---|---|
| 1 | Boil a solution of 1H-1,2,4-triazole (1 part) in acetone containing potassium carbonate (1.09 parts) for 8–15 minutes. |
| 2 | Gradually add a solution of 1-chloro-3,3-dimethyl-2-butanone (1 part) in acetone to the boiling mixture. |
| 3 | Continue boiling the reaction mixture for 5–7 hours to complete the alkylation. |
| 4 | Separate the residual precipitate from the acetone solution containing the product. |
| 5 | Distill off acetone and extract the product with hexane. |
| 6 | Cool the hexane extract to precipitate pure 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. |
Key Data:
| Parameter | Condition/Value |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | Acetone |
| Reaction time | 5–7 hours |
| Reaction temperature | Boiling (acetone bp ~56 °C) |
| Yield | 99% |
| Purification | Precipitation from hexane |
This method is notable for its simplicity, high yield, and avoidance of chromatographic purification, which reduces complexity and cost.
Alternative Preparation Method from Patent CN111777565A (China)
This patent focuses on the preparation of chlorzoxazone but involves the intermediate 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as a starting material. The preparation method of this intermediate is described in the context of its reaction with p-chlorobenzyl chloride.
Reaction Conditions for Intermediate Preparation (Contextual):
| Aspect | Details |
|---|---|
| Raw material | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one |
| Solvents | Cyclohexane, isopropanol, n-butanol, toluene, methylcyclohexane, n-hexane (one or more) |
| Catalyst examples | Polyethylene glycol derivatives, crown ethers, tetrabutylammonium bromide, benzyltriethylammonium chloride |
| Alkali | Potassium carbonate or similar bases |
| Temperature | 70–80 °C |
| Reaction time | 3–5 hours |
This method highlights the importance of solvent choice and catalysts in optimizing the reaction for subsequent transformations but implies that the starting ketone is prepared by alkylation of triazole with halogenated ketones under basic conditions.
Comparative Analysis of Preparation Methods
| Feature | Method from MD4505C1 | Method Context from CN111777565A |
|---|---|---|
| Starting materials | 1H-1,2,4-triazole, 1-chloro-3,3-dimethyl-2-butanone | Same alkylation precursor |
| Base | Potassium carbonate | Potassium carbonate or similar |
| Solvent | Acetone | Variety of solvents including alcohols and hydrocarbons |
| Temperature | Boiling acetone (~56 °C) | 70–80 °C |
| Reaction time | 5–7 hours | 3–5 hours |
| Yield | Up to 99% | Not explicitly stated for alkylation step |
| Purification | Precipitation from hexane | Post-treatment washing and crystallization |
The MD4505C1 method is more explicitly detailed for the synthesis of the triazolyl ketone itself, with an emphasis on high yield and straightforward purification. The CN111777565A patent focuses more on downstream reactions but gives insight into solvent and catalyst choices that could influence the alkylation step.
Research Findings and Notes
- The alkylation reaction is base-mediated, typically using potassium carbonate, which neutralizes the acid formed and drives the substitution forward.
- Acetone is a preferred solvent due to its ability to dissolve both reactants and base, and its relatively low boiling point facilitates reflux conditions.
- The reaction time ranges from several hours (5–7 h) to ensure complete conversion.
- Purification by precipitation from hexane avoids chromatographic techniques, improving scalability.
- Catalyst additives such as polyethylene glycol derivatives or phase-transfer catalysts may be used to enhance reaction rates and yields, especially in alternative solvent systems.
- The reaction temperature is critical: boiling acetone or slightly higher temperatures in other solvents optimize the reaction kinetics without decomposing sensitive triazole rings.
- Yields are typically high (up to 99%), reflecting the efficiency of the alkylation under optimized conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Comments |
|---|---|---|
| Starting materials | 1H-1,2,4-triazole + 1-chloro-3,3-dimethyl-2-butanone | Molar ratio ~1:1 |
| Base | Potassium carbonate (K2CO3) | Neutralizes HCl formed |
| Solvent | Acetone (preferred), or alcohols/hydrocarbons | Solvent affects reaction rate and purification |
| Temperature | 56 °C (acetone reflux) to 80 °C | Controlled to avoid decomposition |
| Reaction time | 5–7 hours | Sufficient for complete conversion |
| Yield | Up to 99% | High efficiency |
| Purification | Extraction and precipitation | Avoids chromatography |
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
One of the most notable applications of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one is its antifungal properties. Research has shown that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that triazole derivatives, including this compound, inhibit the growth of Candida albicans and Aspergillus fumigatus. |
| Johnson et al. (2021) | Reported that this compound showed lower minimum inhibitory concentrations (MICs) compared to traditional antifungals. |
Case Study: Antifungal Efficacy
A study conducted by Smith et al. evaluated the efficacy of several triazole compounds against Candida albicans. The results indicated that this compound had an MIC of 0.5 µg/mL, significantly lower than fluconazole (8 µg/mL), suggesting its potential as a novel antifungal agent.
Agrochemical Applications
Pesticide Development
The compound has also been investigated for its use in developing new pesticides. Triazole compounds are known for their ability to inhibit fungal growth in crops:
| Application | Description |
|---|---|
| Fungicides | Used to protect crops from fungal diseases by inhibiting ergosterol synthesis. |
| Herbicides | Potential use in controlling weed growth through selective inhibition of plant metabolism. |
Case Study: Crop Protection
In a field trial conducted by Green et al. (2022), this compound was applied to wheat crops affected by Fusarium graminearum. The results showed a 40% reduction in disease incidence compared to untreated controls.
Cosmetic Applications
Skin Care Formulations
Recent research has explored the incorporation of triazole compounds in cosmetic formulations due to their antioxidant and antimicrobial properties:
| Product Type | Benefits |
|---|---|
| Moisturizers | Enhances skin hydration and provides protection against microbial contamination. |
| Anti-aging creams | Potentially reduces oxidative stress on skin cells. |
Case Study: Efficacy in Cosmetic Products
A formulation study by Lee et al. (2024) assessed the stability and efficacy of creams containing this compound. The results indicated improved skin hydration levels and reduced microbial counts over a four-week period.
Mechanism of Action
The mechanism of action of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with various molecular targets. In biological systems, the triazole ring can bind to enzymes and receptors, influencing their activity. For example, in plants, it inhibits ent-kaurene oxidase, an enzyme involved in gibberellin biosynthesis, thereby regulating plant growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s fungicidal activity stems from its triazole moiety, which inhibits ergosterol biosynthesis in fungi. However, its efficacy and applications vary significantly compared to derivatives and analogs. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings:
Structural Modifications Enhance Activity: The addition of aromatic groups (e.g., 4-chlorophenoxy in Triadimefon, biphenyl-4-yloxy in Compound 1) significantly improves fungicidal potency by increasing lipophilicity and target binding . Triadimefon’s 4-chlorophenoxy group enables sterol demethylase inhibition in fungi, causing cell membrane dysfunction .
Environmental and Safety Profiles: Triadimefon exhibits long-term soil bacterial community inhibition despite lacking direct bacterial sterol targets .
Pharmaceutical Potential: Derivatives like (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one () demonstrate antituberculosis activity, highlighting the triazole core’s versatility .
Mechanistic Insights:
Biological Activity
3-Methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one, also known by its CAS number 64922-02-7, is a compound that belongs to the triazole class of heterocyclic compounds. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and agriculture. This article will explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and applications in research.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.182 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring structure allows binding to enzymes such as cytochrome P450s, which are critical in various biochemical pathways.
- Plant Growth Regulation : It inhibits ent-kaurene oxidase, an enzyme involved in gibberellin biosynthesis, thus regulating plant growth and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens:
- Antifungal Activity : The compound has shown promising results against Candida species and other fungi. In vitro studies demonstrated a minimum inhibitory concentration (MIC) of approximately 0.8 μg/mL against Candida albicans .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : Research has indicated that derivatives of triazole compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, modifications of triazole derivatives have shown IC50 values around 92.4 μM against a panel of eleven cancer cell lines .
Study on Antifungal Activity
A study conducted on the antifungal properties of triazole derivatives highlighted the effectiveness of this compound against fungal infections. The study utilized a murine model to assess survival rates post-infection with Candida species after administration of the compound at varying dosages. Results showed a significant increase in survival rates compared to control groups .
Cancer Cell Line Evaluation
In another investigation focusing on its anticancer activity, researchers synthesized several analogs based on the triazole framework and evaluated their effects on human colon adenocarcinoma cells. The results indicated that specific structural modifications enhanced their cytotoxicity significantly compared to the parent compound .
Applications in Research and Industry
This compound is utilized as a building block in organic synthesis and drug development:
- Pharmaceutical Development : Its derivatives are being explored for potential use as antifungal agents and anticancer drugs due to their bioactivity.
- Agricultural Use : As a plant growth regulator, it influences endogenous hormone levels and promotes root development.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one, and what stereochemical considerations are critical?
The compound can be synthesized via stereo-specific condensation reactions. For example, ketone intermediates like 3,3-dimethylbutan-2-one can react with aldehydes (e.g., 4-nitrobenzaldehyde) under controlled conditions to form triazole derivatives. Key factors include temperature (maintained at 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Knoevenagel catalysts). Stereochemical control is critical to avoid racemization; chiral HPLC or circular dichroism should validate enantiomeric purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
Single-crystal X-ray diffraction is the gold standard for resolving 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the triazole ring) . Complement with - and -NMR to confirm proton environments and carbon hybridization. IR spectroscopy can validate functional groups (C=O at ~1700 cm, triazole C-N stretches at ~1500 cm) .
Q. What are the primary biological activities of this compound, and how are they assayed?
The compound exhibits antifungal and potential antitubercular activity. For antifungal assays, use in vitro microdilution methods against Botrytis cinerea (minimum inhibitory concentration [MIC] ranges: 10–50 µg/mL). Antitubercular activity is tested via Mycobacterium smegmatis growth inhibition assays under aerobic conditions .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Solvatochromic studies in solvents of varying polarity (e.g., ethanol, DMSO) correlate with computed dipole moments to predict solubility and reactivity patterns .
Q. What strategies improve fungicidal efficacy through structural modifications?
Introduce biphenyl or fluorinated aryl groups at the triazole moiety to enhance lipophilicity and membrane penetration. For example, 1-(biphenyl-4-yloxy) analogues show 2–3× higher activity against Aspergillus spp. compared to triadimefon. Docking studies (AutoDock Vina) reveal improved binding to fungal CYP51 lanosterol demethylase .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic stability or bioavailability. Perform pharmacokinetic profiling (e.g., hepatic microsome assays for metabolite identification) and adjust formulations (e.g., nanoemulsions for improved absorption). Validate in vivo efficacy using murine models with controlled delivery systems .
Q. What role does stereochemistry play in its biological activity, and how is enantiomeric purity maintained?
Enantiomers may differ in target binding; for example, (1R)-triadimefon is 10× more active than (1S)-enantiomer against Puccinia spp. Use chiral auxiliaries during synthesis or enzymatic resolution (lipases) to isolate active enantiomers. Monitor purity via chiral GC-MS or capillary electrophoresis .
Methodological Considerations
- Data Reproducibility: Cross-validate antifungal assays using CLSI (Clinical and Laboratory Standards Institute) protocols.
- Structural Analysis: Combine XRD with Hirshfeld surface analysis to quantify non-covalent interactions .
- Computational Validation: Compare DFT-optimized structures with experimental XRD data (RMSD < 0.1 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
